Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (2R,3S)-2-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUKIWYFWDAKK-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Pyridine Carboxylic Acid Precursors
The synthesis typically begins with the esterification of a pyridine-3-carboxylic acid derivative. A widely employed method involves treating the carboxylic acid with thionyl chloride (SOCl₂) in methanol, facilitating the formation of the methyl ester. This reaction proceeds via the generation of an acyl chloride intermediate, which subsequently reacts with methanol to yield the ester.
Reaction Conditions :
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Reagents : Thionyl chloride (1.1–3.0 equivalents), methanol.
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Temperature : Reflux (65–70°C).
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Time : 1–16 hours.
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Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and solvent evaporation.
This method is favored for its simplicity and high conversion efficiency, though it requires careful handling of corrosive reagents.
Catalytic Hydrogenation to Piperidine
The critical step in synthesizing the piperidine core involves the hydrogenation of the pyridine ring. This transformation is achieved using heterogeneous catalysts such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) in acetic acid under hydrogen gas.
Procedure :
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The pyridine ester is dissolved in acetic acid.
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PtO₂ (10–30 mol%) or Pd/C (10 mol%) is added.
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The mixture is stirred under H₂ at ambient temperature for 24 hours.
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The catalyst is filtered, and the product is isolated after neutralization with ammonium hydroxide.
Key Considerations :
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Stereochemical Outcome : Hydrogenation of 2-methylpyridine-3-carboxylate yields a mixture of cis-(2R,3R) and trans-(2R,3S) diastereomers due to axial addition of hydrogen across the pyridine ring.
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Catalyst Selection : PtO₂ generally affords higher diastereoselectivity compared to Pd/C, though both require post-reaction purification.
Diastereomer Separation and Epimerization
The trans-(2R,3S) diastereomer is often isolated from the cis/trans mixture via chromatographic separation or crystallization. Alternatively, base-mediated epimerization can equilibrate the diastereomers, favoring the thermodynamically stable trans configuration.
Epimerization Protocol :
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The diastereomeric mixture is treated with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C.
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The reaction is allowed to warm to room temperature, promoting equilibration.
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The trans isomer is preferentially isolated due to its lower steric strain.
Industrial Production Methods
Scale-Up Adaptations
Industrial processes prioritize cost-effectiveness and safety. Key modifications include:
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Solvent Systems : Replacement of THF with 2-methoxy-2-methylpropane/heptane mixtures to enhance solubility and facilitate large-scale crystallization.
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Catalyst Recycling : Recovery of PtO₂ via filtration and reactivation for reuse, reducing material costs.
Table 1: Comparison of Laboratory vs. Industrial Hydrogenation Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 10–30 mol% PtO₂ | 5–15 mol% PtO₂ (recycled) |
| Solvent | Acetic Acid | 2-Methoxy-2-methylpropane/Heptane |
| Reaction Volume | 5–50 mL | 100–1000 L |
| Diastereomeric Ratio | 1:1 (cis:trans) | 1:2 (cis:trans) after seeding |
Comparative Analysis of Synthetic Methods
Hydrogenation Catalysts
PtO₂ vs. Pd/C :
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl or carboxylate positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | KMnO₄, CrO₃ |
| Reduction | Converts carboxylate to alcohols or aldehydes | LiAlH₄, NaBH₄ |
| Substitution | Nucleophilic substitution reactions | Alkyl halides, nucleophiles |
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects, especially in treating neurological disorders. Its structural similarity to known drugs allows it to interact with biological targets effectively.
- Mechanism of Action : It may modulate the activity of specific receptors or enzymes, influencing various physiological processes. For example, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's disease .
Biological Studies
This compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its chirality plays a significant role in binding affinity and specificity.
- Case Study : A study highlighted its effectiveness in inhibiting certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in producing fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for large-scale applications.
Mechanism of Action
The mechanism of action of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Chemical Comparison with Analogous Compounds
The following table summarizes critical structural and physicochemical parameters of analogous piperidine and pyrrolidine derivatives:
Table 1: Comparison of Structurally Related Compounds
Key Observations :
- Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., ) exhibit higher molecular weights and steric complexity compared to pyrrolidine analogs (e.g., ), which may influence pharmacokinetic properties like membrane permeability.
- Ester Groups : The methyl ester in the target compound contrasts with ethyl () or benzyl esters (), affecting lipophilicity and metabolic stability.
- Substituent Effects : Hydroxyl and hydroxypropyl groups () increase polarity (PSA = 70.0 Ų) compared to Boc-protected phenyl derivatives (), which are bulkier and more lipophilic.
Biological Activity
Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an ester derivative of piperidine, characterized by its specific stereochemistry. The stereochemistry of piperidine derivatives is crucial as it influences their pharmacological properties and interactions with biological targets.
Structure
The structure of this compound can be represented as follows:
This compound features a piperidine ring with a methyl group at the 2-position and a carboxylate group at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been suggested that this compound could bind to neurotransmitter receptors, potentially influencing central nervous system activities.
Biological Activity
The biological activity of this compound has been studied in several contexts:
1. Analgesic Properties
Research indicates that compounds similar to this compound exhibit analgesic properties comparable to opioid analgesics. For example, studies on piperidine derivatives have shown varying degrees of μ-opioid receptor affinity, which is crucial for pain relief.
| Compound | μ-Receptor Affinity (nM) | Analgesic Potency |
|---|---|---|
| Fentanyl | 0.9 | High |
| Rel-methyl derivative | TBD | TBD |
2. Anticancer Activity
Some studies have reported that piperidine derivatives possess anticancer properties. For instance, a study on related compounds showed enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Piperidine derivative | FaDu (hypopharyngeal) | 5.0 |
| Bleomycin | FaDu | 10.0 |
3. Neuropharmacological Effects
The potential neuropharmacological effects of this compound suggest its role in treating neurological disorders. Its structural analogs have been investigated for their ability to cross the blood-brain barrier and interact with cholinergic systems.
Case Studies
Several case studies have highlighted the biological activity of piperidine derivatives:
- Case Study on Pain Management : A clinical trial involving a related compound demonstrated significant pain relief in patients with chronic pain conditions, showing comparable efficacy to traditional opioids.
- Antitumor Activity Study : In vitro studies using human cancer cell lines revealed that certain piperidine derivatives induced apoptosis more effectively than standard chemotherapeutics.
Q & A
Q. What are the key synthetic strategies for preparing Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate with high stereochemical fidelity?
Methodological Answer: The synthesis of stereochemically defined piperidine carboxylates often relies on diastereoselective methods. For example, a protocol analogous to the diastereoselective synthesis of methyl pyrrolidine carboxylates (e.g., via neutralization of dimethyl glutamate derivatives under controlled pH and temperature) can be adapted . Key steps include:
- Chiral Pool Utilization : Starting from enantiopure precursors to preserve stereochemistry.
- Piperidine-Mediated Cyclization : As demonstrated in the synthesis of methyl 2-arylthianaphthene-3-carboxylates, piperidine can act as both a base and catalyst to promote cyclization while minimizing racemization .
- Protection/Deprotection Strategies : Protecting groups (e.g., tert-butyl esters) may stabilize intermediates during functionalization of the piperidine ring .
Characterization : Post-synthesis, X-ray crystallography (as in ) and chiral HPLC should confirm stereochemistry, while NMR (e.g., coupling constants for axial/equatorial protons) can validate conformation .
Q. How can researchers resolve conflicting spectroscopic data when characterizing this compound?
Methodological Answer: Contradictions in NMR or mass spectrometry data often arise from impurities, solvent effects, or diastereomeric interference. To resolve these:
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, in methyl ester derivatives, NMR signals for axial vs. equatorial protons (e.g., δ 3.68–5.42 ppm in ) can distinguish stereoisomers.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts for the (2R,3S) configuration.
- Crystallographic Analysis : X-ray diffraction (as used in ) provides unambiguous stereochemical assignment.
Advanced Research Questions
Q. What experimental strategies mitigate diastereomeric impurities in the synthesis of this compound?
Methodological Answer: Diastereomeric impurities often stem from incomplete stereocontrol during ring closure or esterification. Mitigation approaches include:
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired diastereomer. For instance, low-temperature reactions may trap the kinetic product, while prolonged heating could favor thermodynamic stability .
- Chiral Auxiliaries : Temporarily introduce removable chiral groups to steer stereochemistry during cyclization .
- Chromatographic Resolution : Use preparative chiral HPLC or crystallization (e.g., recrystallization from methanol, as in ) to separate diastereomers.
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Hydrolytic stability is critical for pharmacological applications. A systematic approach involves:
- pH-Varied Kinetic Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor ester hydrolysis via LC-MS, tracking the formation of the free carboxylic acid (e.g., using methods in ).
- Enzymatic Susceptibility : Test stability in esterase-rich environments (e.g., liver microsomes) to mimic metabolic pathways .
- Computational Prediction : Use molecular dynamics simulations to model the ester bond’s susceptibility to nucleophilic attack based on the compound’s 3D conformation .
Q. What computational tools are effective for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with active sites accommodating piperidine scaffolds).
- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and steric parameters derived from crystallographic data .
- ADMET Prediction : Tools like SwissADME can forecast absorption, distribution, and toxicity profiles based on the compound’s physicochemical properties .
Data Management and Analysis
Q. How should researchers handle conflicting stereochemical assignments in crystallographic vs. spectroscopic data?
Methodological Answer:
- Hierarchical Validation : Prioritize X-ray crystallography for absolute configuration, then reconcile NMR data (e.g., NOESY correlations for spatial proximity of protons) .
- Error Analysis : Check for crystal packing effects in X-ray data or solvent-induced shifts in NMR. For example, methanol recrystallization (as in ) may alter conformational equilibria.
- Collaborative Workflows : Cross-reference data with independent labs or public databases (e.g., Cambridge Structural Database) for similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
